molecular formula C13H18N2O B1270622 (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone CAS No. 79868-20-5

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B1270622
CAS No.: 79868-20-5
M. Wt: 218.29 g/mol
InChI Key: SOVNVUQEIMQSDL-UHFFFAOYSA-N
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Scientific Research Applications

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone has various applications in scientific research, including:

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone typically involves multi-step reactions. One common method includes the reduction of N,N-Dimethyl-4-nitrobenzamide using reduced iron powder and ammonium chloride in methanol and water at 70°C for 5 hours . The reaction yields N,N-Dimethyl-4-aminobenzamide, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amine derivatives .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. As a phenylpiperidine derivative, it may interact with neurotransmitter receptors or enzymes, influencing biological processes . detailed studies on its exact mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group and a methylpiperidinyl group makes it a valuable compound for various research applications .

Properties

IUPAC Name

(4-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNVUQEIMQSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360620
Record name (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79868-20-5
Record name (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79868-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperidine-1-carbonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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